molecular formula C15H15O2P B14403861 Propanal, 2-(diphenylphosphinyl)- CAS No. 85464-08-0

Propanal, 2-(diphenylphosphinyl)-

Cat. No.: B14403861
CAS No.: 85464-08-0
M. Wt: 258.25 g/mol
InChI Key: MSUBWJLVRZHACT-UHFFFAOYSA-N
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Description

Propanal, 2-(diphenylphosphinyl)-: is an organic compound with the molecular formula C15H15O2P It is characterized by the presence of an aldehyde group and a diphenylphosphinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanal, 2-(diphenylphosphinyl)- can be synthesized through the reaction of diphenylphosphine oxide with propanal. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and the use of solvents like methanol to dissolve the reactants .

Industrial Production Methods: While specific industrial production methods for Propanal, 2-(diphenylphosphinyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactants and products.

Chemical Reactions Analysis

Types of Reactions: Propanal, 2-(diphenylphosphinyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The diphenylphosphinyl group can participate in substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phosphinyl compounds.

Scientific Research Applications

Propanal, 2-(diphenylphosphinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propanal, 2-(diphenylphosphinyl)- involves its reactivity with various nucleophiles and electrophiles. The aldehyde group can undergo nucleophilic addition reactions, while the diphenylphosphinyl group can participate in electrophilic substitution reactions. These interactions are facilitated by the compound’s molecular structure, which allows for the formation of stable intermediates and transition states .

Comparison with Similar Compounds

    Formaldehyde: A simpler aldehyde with a similar reactivity profile.

    Acetaldehyde: Another aldehyde with comparable chemical properties.

    Propanone (Acetone): A ketone with similar reactivity but different functional groups.

Uniqueness: Propanal, 2-(diphenylphosphinyl)- is unique due to the presence of both an aldehyde and a diphenylphosphinyl group. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler aldehydes or ketones .

Properties

CAS No.

85464-08-0

Molecular Formula

C15H15O2P

Molecular Weight

258.25 g/mol

IUPAC Name

2-diphenylphosphorylpropanal

InChI

InChI=1S/C15H15O2P/c1-13(12-16)18(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13H,1H3

InChI Key

MSUBWJLVRZHACT-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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